molecular formula C13H18BrNO4S B6634795 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide

2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide

Cat. No. B6634795
M. Wt: 364.26 g/mol
InChI Key: AFZSKAHUBGIBCO-UHFFFAOYSA-N
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Description

2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different areas of research.

Scientific Research Applications

2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of medicinal chemistry, where this compound has been tested for its anticancer properties. Studies have shown that 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and survival. By inhibiting CA IX, 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide has minimal toxicity to normal cells and tissues. The compound has been found to be well-tolerated in animal models, with no significant adverse effects reported. However, further studies are required to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide in lab experiments is its specificity towards CA IX. This makes it an ideal compound for studying the role of CA IX in cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with.

Future Directions

There are several future directions for research on 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide. One of the areas of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new applications for this compound, such as in the treatment of other diseases or in the development of new diagnostic tools. Additionally, further studies are required to determine the long-term effects of this compound on human health and its potential for clinical use.
Conclusion
In conclusion, 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different areas of research. Studies have shown that 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis. Further research is required to explore the potential applications of this compound in the field of medicine and to determine its long-term effects on human health.

Synthesis Methods

The synthesis of 2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 4-methylbenzenesulfonyl chloride with 3-hydroxy-2-methyloxolanemethanol in the presence of a base, followed by bromination using N-bromosuccinimide. The product is then purified using column chromatography to obtain the desired compound.

properties

IUPAC Name

2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-9-3-4-12(11(14)7-9)20(17,18)15-8-13(16)5-6-19-10(13)2/h3-4,7,10,15-16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZSKAHUBGIBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNS(=O)(=O)C2=C(C=C(C=C2)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methylbenzenesulfonamide

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